molecular formula C15H13ClN2O B2643278 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 380582-37-6

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B2643278
CAS No.: 380582-37-6
M. Wt: 272.73
InChI Key: VFZGPDYHAHRJMS-UHFFFAOYSA-N
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Description

“2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that has been mentioned in various scientific studies . It appears to play a significant role in medicinal chemistry and chemical biology .


Synthesis Analysis

The synthesis of 2-aminobenzoxazoles and their N-substituted analogues, which include “this compound”, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the broader field of 2-aminobenzoxazoles synthesis . The most published protocol comprises the cyclization of 2-aminophenols using BrCN as a cyanating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Scientific Research Applications

Antiprotozoal and Antimicrobial Activities

Benzoxazole derivatives, including those related to aniline compounds, have been investigated for their biological activities. For instance, novel analogs synthesized using benzoxazolyl aniline as a scaffold showed promising biological screening data against antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents. This highlights the compound's potential utility in designing novel chemical entities with antiprotozoal and antimicrobial activities (M. Abdelgawad et al., 2021).

Synthetic Applications

In synthetic chemistry, derivatives similar to 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline are used as building blocks. For example, N-aryl-2-chloroacetamides serve as doubly electrophilic components for constructing thiazolo[3,2-a]pyrimidinone products, indicating the compound's utility in facilitating complex molecular synthesis (B. Janardhan et al., 2014).

Electroluminescence and Material Science

Compounds within the benzoxazole aniline family, due to their structural and electronic properties, find applications in material science, particularly in the development of electroluminescent materials and corrosion-resistant coatings. For example, electroactive benzoxazine monomers derived from aniline dimer structures have been synthesized for high-performance coatings, showcasing the compound's relevance in advanced material applications (Shuliang Li et al., 2018).

Anticancer and Antimicrobial Compound Development

Further research into benzoxazole derivatives includes their evaluation as potential anticancer and antimicrobial agents, underscoring the importance of these compounds in medicinal chemistry and drug discovery processes (M. Ibrahim et al., 2022).

Future Directions

The future directions for “2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline” could involve further exploration of its potential therapeutic applications, given its role in medicinal chemistry and chemical biology . Additionally, the development of more efficient and less hazardous methods for the synthesis of 2-aminobenzoxazoles and their N-substituted analogues could be a promising area of research .

Properties

IUPAC Name

2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)10-3-4-11(16)12(17)7-10/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZGPDYHAHRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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